molecular formula C15H19N3O6 B14272930 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate CAS No. 133795-11-6

1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate

Cat. No.: B14272930
CAS No.: 133795-11-6
M. Wt: 337.33 g/mol
InChI Key: NTWOLVHVPZSEGN-UHFFFAOYSA-N
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Description

1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a dinitrophenyl group attached to an ethyl chain, which is further connected to a cyclohexylcarbamate moiety

Preparation Methods

The synthesis of 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2,6-dinitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexylcarbamate moiety may also contribute to the compound’s overall biological effects by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar compounds to 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate include other carbamates and nitroaromatic compounds. For example:

    1-(2,4-Dinitrophenyl)ethyl cyclohexylcarbamate: Similar structure but with different substitution pattern on the phenyl ring.

    1-(2,6-Dinitrophenyl)ethyl methylcarbamate: Similar structure but with a methyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

133795-11-6

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

1-(2,6-dinitrophenyl)ethyl N-cyclohexylcarbamate

InChI

InChI=1S/C15H19N3O6/c1-10(24-15(19)16-11-6-3-2-4-7-11)14-12(17(20)21)8-5-9-13(14)18(22)23/h5,8-11H,2-4,6-7H2,1H3,(H,16,19)

InChI Key

NTWOLVHVPZSEGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)NC2CCCCC2

Origin of Product

United States

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